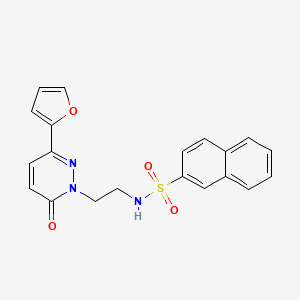
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a sulfonamide derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and structure as follows:
- Molecular Formula : C₁₉H₁₈N₄O₂S
- Molecular Weight : 366.44 g/mol
The sulfonamide functional group (-SO₂NH-) is crucial for its biological activity, particularly in inhibiting specific enzymes.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : The compound interacts with specific enzymes, notably those involved in folate synthesis in bacteria, leading to antimicrobial effects.
- Anticancer Activity : It may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress pathways.
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies indicate that related compounds demonstrate effective inhibition against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 10 μg/mL |
| Compound B | Escherichia coli | 10 μg/mL |
| This compound | TBD | TBD |
These findings suggest a promising avenue for developing new antibiotics targeting resistant strains.
Anticancer Activity
In vitro studies have demonstrated the potential of this compound to inhibit the proliferation of cancer cell lines. For example, it has been shown to induce apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound). The results indicated a significant reduction in bacterial growth in treated samples compared to controls, highlighting its potential as an antibacterial agent .
- Anticancer Evaluation : Another investigation focused on the anticancer properties of related sulfonamides. The study revealed that compounds similar in structure to this compound exhibited cytotoxic effects against breast cancer cells (MCF7), with IC50 values indicating effective doses for therapeutic applications .
Toxicological Studies
Toxicological assessments are critical in evaluating the safety profile of new compounds. Preliminary studies suggest that while some derivatives exhibit toxicity at high concentrations, they also demonstrate a capacity for cellular repair over time, indicating potential for therapeutic use with careful dose management .
Propiedades
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c24-20-10-9-18(19-6-3-13-27-19)22-23(20)12-11-21-28(25,26)17-8-7-15-4-1-2-5-16(15)14-17/h1-10,13-14,21H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVGNJUMZLAOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













